N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Historical Context of Benzodioxole-Containing Sulfonamides
The integration of benzodioxole motifs into sulfonamide chemistry originated from mid-20th century efforts to improve the pharmacokinetic profiles of antimicrobial agents. While early sulfonamides like sulfanilamide (discovered in 1932) revolutionized chemotherapy, their limitations in solubility and tissue penetration drove the exploration of fused heterocyclic systems. The benzodioxole ring, first systematically studied in the 1970s, provided enhanced metabolic stability through electronic effects of its methylenedioxy group while maintaining planarity for target engagement. This hybrid architecture became particularly valuable in central nervous system-targeted agents, where blood-brain barrier penetration is critical.
Significance in Medicinal Chemistry Research
The compound's design exemplifies three strategic modifications in modern drug discovery:
- Sulfonamide optimization : Replacement of traditional arylsulfonamide groups with 4-(trifluoromethoxy)benzenesulfonamide introduces strong electron-withdrawing effects ($$ \sigmap = 0.35 $$ for CF$$3$$O−), enhancing hydrogen-bonding capacity with protein targets.
- Ethyleneoxy linker : The 2-(benzo[d]dioxol-5-yloxy)ethyl chain provides optimal spatial separation (6.2Å) between the benzodioxole and sulfonamide pharmacophores, as confirmed by molecular modeling studies.
- Fluorine incorporation : The trifluoromethoxy group ($$ \text{log}P = 2.1 $$) balances lipophilicity for membrane permeability while resisting oxidative metabolism.
Recent high-throughput screening campaigns have identified this structural class as hits against bombesin receptor subtype 3 (BRS-3) and cyclooxygenase-2 (COX-2), with lead compounds showing oral bioavailability >40% in murine models.
Overview of Current Research Landscape
Table 1 summarizes recent advances in benzodioxole-sulfonamide research:
Ongoing structure-activity relationship (SAR) studies systematically vary the benzodioxole substituents (R = H, Cl, OCH$$3$$) and sulfonamide para-groups (X = CF$$3$$O, SO$$2$$NH$$2$$, CN) to optimize target selectivity.
Relevance in Heterocyclic Chemistry
The benzo[d]dioxole system exemplifies a privileged scaffold in heterocyclic synthesis due to:
- Conformational restriction : The fused 1,3-dioxole ring locks the benzene moiety into a planar configuration, reducing entropic penalties during protein binding.
- Electron-rich aromatic system : The methylenedioxy group increases π-electron density (+M effect), enhancing interactions with cationic residues in enzyme active sites.
- Synthetic versatility : Selective functionalization at the 5-position (C-5) is achievable via directed ortho-metalation strategies, enabling efficient derivatization.
Recent advances include the development of flow chemistry protocols for benzodioxole formation, reducing reaction times from 18 hours to <30 minutes compared to batch processes.
Emergence as a Research Compound of Interest
Four factors drive growing interest in this sulfonamide derivative:
- Dual-target potential : Preliminary studies suggest simultaneous modulation of prostaglandin E$$_2$$ (via COX-2 inhibition) and neuropeptide signaling (via BRS-3 agonism).
- Improved pharmacokinetics : Incorporation of the trifluoromethoxy group extends plasma half-life to 7.2 hours in rats compared to 2.1 hours for non-fluorinated analogs.
- Crystallographic tractability : The rigid structure facilitates protein co-crystallization studies, with 11 ligand-bound structures deposited in the PDB since 2022.
- Scale-up feasibility : Recent patent literature describes a 5-step synthesis from catechol with an overall yield of 68%, meeting industrial production requirements.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO6S/c17-16(18,19)26-11-1-4-13(5-2-11)27(21,22)20-7-8-23-12-3-6-14-15(9-12)25-10-24-14/h1-6,9,20H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMDRJRFWFFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure which includes:
- Molecular Formula : C18H18F3N2O5S
- Molecular Weight : 404.41 g/mol
This compound features a benzo[d][1,3]dioxole moiety and a trifluoromethoxy group, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It is believed to inhibit specific enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties.
- Modulation of Cytokine Release : Research indicates that it may affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α, impacting immune responses.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antiproliferative | Demonstrated cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Reduced levels of inflammatory markers in vitro. |
| Antimicrobial | Exhibited limited antimicrobial activity against certain bacterial pathogens. |
1. Antiproliferative Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was tested against solid tumors, showing varying degrees of effectiveness depending on the cell line used.
2. Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines in response to stimuli. This suggests its potential use in treating inflammatory diseases.
3. Antimicrobial Properties
While the compound showed some antimicrobial activity, it was limited to specific bacterial strains. Further studies are needed to explore its full potential in this area.
Discussion
The diverse biological activities of this compound suggest its potential as a therapeutic agent. Its ability to modulate inflammatory responses and inhibit cancer cell proliferation highlights its relevance in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Key structural analogs from the evidence include:
Structural Insights :
- Sulfonamide vs. Piperazine/Piperidine Cores: The target compound’s benzenesulfonamide core differs from piperazine/piperidine-based analogs (e.g., ). Sulfonamides are known for their protease inhibition and metabolic stability, while piperazine derivatives often target neurotransmitter receptors .
- Trifluoromethoxy vs.
- Linker Variations : The ethyl linker in the target compound contrasts with allyl () or methylene () chains in analogs, affecting conformational flexibility and steric interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, and how are key intermediates characterized?
- Methodology :
- Step 1 : Nucleophilic substitution between benzo[d][1,3]dioxol-5-ol derivatives and ethyl bromides or tosylates under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages .
- Step 2 : Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride with amine intermediates in anhydrous solvents (e.g., THF) .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (chemical shifts for aryl ethers at δ 4.0–5.0 ppm and sulfonamide NH at δ 7.5–8.5 ppm) and HPLC (purity >95%) .
Q. Which purification techniques are most effective for isolating this compound, and how is purity validated?
- Methodology :
- Flash Column Chromatography : Silica gel elution with gradients of petroleum ether/acetone (4:1) or dichloromethane/methanol (9:1) to isolate pure fractions .
- Recrystallization : Using ethanol or THF/water mixtures to enhance crystalline purity .
- Validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+ for [M+H]⁺ ions) confirm purity >95% .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Cytotoxicity Assays : MTT or XTT assays on cancer cell lines (e.g., prostate cancer) at concentrations 1–100 μM, with IC₅₀ calculations .
- Enzyme Inhibition : Kinase activity assays (e.g., G protein-coupled receptor kinase 2) using fluorescence-based substrates and IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?
- Methodology :
- Temperature Control : Lowering reaction temperatures (0–25°C) reduces side reactions in nucleophilic substitutions .
- Chiral Catalysts : Use of (S)-DTBM-SEGPHOS ligand in CuH-catalyzed hydroalkylation to achieve enantiomeric excess (e.g., 63% yield, >90% ee) .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while avoiding protic solvents that may hydrolyze sulfonamides .
Q. How do structural modifications influence biological activity, and what methodologies are used in structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Introduce pyridyl, imidazolyl, or fluorophenyl groups at the sulfonamide or aryl ether positions to assess kinase inhibition potency (e.g., IC₅₀ shifts from 24 nM to 82 nM) .
- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes, validated by mutagenesis studies .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines or studies?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., PC-3 vs. LNCaP prostate cancer) and culture conditions to minimize variability .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
- Orthogonal Validation : Confirm results via apoptosis assays (Annexin V/PI staining) and caspase-3 activation .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
